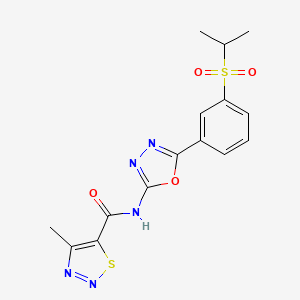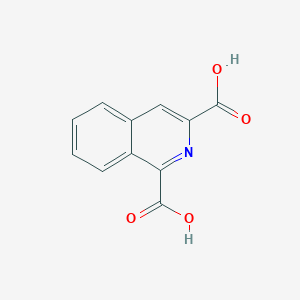
1,3-Isoquinolinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Reduction and Cathodic Decarboxylation
The electrochemical reduction of the anion of 1-isoquinolinecarboxylic acid, which is closely related to 1,3-isoquinolinedicarboxylic acid, leads to isoquinoline through a surprising cathodic decarboxylation process. This reaction is notable as it represents a rare instance of monocarboxylic acid cathodic decarboxylation, suggesting potential applications in electrochemical synthesis and organic transformations (Sánchez-Sánchez et al., 2004).
Synthesis Improvements
Improving the synthetic process for 3,4-pyridinedicarboxylic acid, another compound related to this compound, demonstrates the potential for enhancing yields and reducing reaction times in the synthesis of complex organic compounds. The use of isoquinoline as a material and optimizing reaction conditions highlight the ongoing advancements in the field of organic synthesis and its applications (Zhang Yihua, 2007).
Catalysis and Functionalization
The development of catalytic processes for the synthesis of substituted isoquinoline N-oxides via C-H activation demonstrates the versatility of isoquinoline derivatives in organic synthesis. This approach, which involves iridium(III) catalysis, opens up new pathways for the functionalization of isoquinoline compounds and their potential applications in pharmaceuticals and materials science (Phatake et al., 2016).
Mass Spectrometric Studies
Mass spectrometric studies of substituted isoquinolines, including those related to this compound, have revealed interesting gas-phase reactions that could have implications for the analysis of drug candidates and the understanding of their behavior under mass spectrometric conditions. These studies provide valuable insights into the structural characterization and analytical methodologies applicable to a wide range of compounds (Thevis et al., 2008).
Local Anesthetic Activity and Toxicity Evaluation
Research into the local anesthetic activity and toxicity of isoquinoline derivatives highlights the potential therapeutic applications of these compounds. The synthesis and evaluation of various isoquinoline alkaloids for their pharmacological properties underscore the importance of isoquinolines in drug development and the need for ongoing research into their efficacy and safety (Azamatov et al., 2023).
Orientations Futures
Isoquinoline-1,3(2H,4H)-dione compounds, which include 1,3-Isoquinolinedicarboxylic acid, have attracted extensive attention from synthetic chemists. The aim is to find simple, mild, green, and efficient synthetic methods . This suggests that there may be ongoing research and future developments in the synthesis and applications of these compounds.
Mécanisme D'action
Target of Action
Isoquinoline-1,3-dicarboxylic acid (also known as 1,3-Isoquinolinedicarboxylic acid) is a complex molecule with a variety of potential targets. Isoquinoline derivatives have been found to exhibit antibacterial activity against certain plant bacteria .
Mode of Action
Isoquinoline derivatives have been shown to interact with their targets, leading to significant changes in the target organisms . For instance, isoquinoline-3-carboxylic acid demonstrated significant antibacterial activity, suggesting that it may interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Isoquinoline and its derivatives are known to be involved in various biochemical reactions, including oxidation reactions .
Result of Action
Isoquinoline-3-carboxylic acid has been shown to have significant antibacterial activity, suggesting that it may cause changes in bacterial cells that inhibit their growth or survival .
Analyse Biochimique
Biochemical Properties
Isoquinoline compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Isoquinoline compounds have been found to exhibit antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities
Molecular Mechanism
Isoquinoline compounds are known to be 10-electron π -aromatic and delocalized systems
Metabolic Pathways
Isoquinoline compounds are known to be involved in various metabolic pathways
Propriétés
IUPAC Name |
isoquinoline-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)8-5-6-3-1-2-4-7(6)9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVFNTKIYKUVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259243-56-6 |
Source


|
| Record name | isoquinoline-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

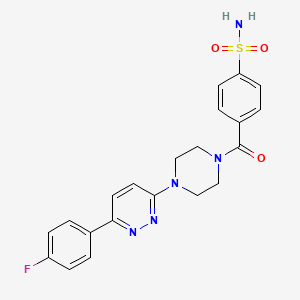
![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)
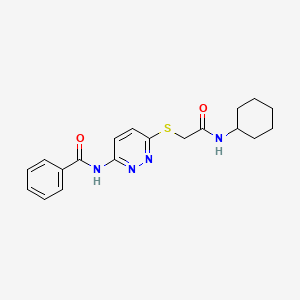
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)

![1-[4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2830656.png)
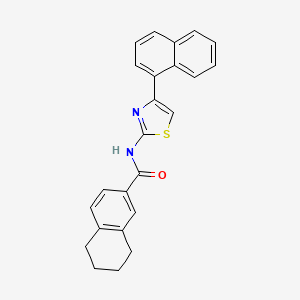
![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830660.png)
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
